molecular formula C6H11N3O2 B2609141 N'-Hydroxy-6-oxopiperidine-3-carboximidamide CAS No. 1937230-70-0

N'-Hydroxy-6-oxopiperidine-3-carboximidamide

Cat. No.: B2609141
CAS No.: 1937230-70-0
M. Wt: 157.173
InChI Key: HYRKJKLLAADWRX-UHFFFAOYSA-N
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Description

N’-Hydroxy-6-oxopiperidine-3-carboximidamide is a chemical compound with the molecular formula C6H11N3O2 It is known for its unique structure, which includes a piperidine ring, a hydroxy group, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-6-oxopiperidine-3-carboximidamide typically involves the reaction of piperidine derivatives with hydroxylamine and other reagents. One common method includes the following steps:

    Starting Material: Piperidine-3-carboxylic acid is used as the starting material.

    Hydroxylamine Reaction: The piperidine-3-carboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

    Cyclization: The resulting intermediate undergoes cyclization to form N’-Hydroxy-6-oxopiperidine-3-carboximidamide.

Industrial Production Methods

Industrial production methods for N’-Hydroxy-6-oxopiperidine-3-carboximidamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-6-oxopiperidine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring.

Scientific Research Applications

N’-Hydroxy-6-oxopiperidine-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-6-oxopiperidine-3-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboximidamide group can interact with nucleophiles, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-6-oxopiperidine-3-carboxamide
  • N-Hydroxy-6-oxopiperidine-3-carboxylate
  • N-Hydroxy-6-oxopiperidine-3-carboxylhydrazide

Uniqueness

N’-Hydroxy-6-oxopiperidine-3-carboximidamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-hydroxy-6-oxopiperidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c7-6(9-11)4-1-2-5(10)8-3-4/h4,11H,1-3H2,(H2,7,9)(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRKJKLLAADWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NCC1/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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